molecular formula C15H17NO4 B8286199 Diethyl 2-(4-cyanobenzyl)malonate

Diethyl 2-(4-cyanobenzyl)malonate

Cat. No.: B8286199
M. Wt: 275.30 g/mol
InChI Key: YJSVSDAHLZIYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(4-cyanobenzyl)malonate is a specialized malonic ester derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. As a derivative of diethyl malonate, a key reagent in classical synthetic methods like the malonic ester synthesis , this compound is engineered for the construction of more complex molecular architectures. The structure incorporates a 4-cyanobenzyl group, which provides a handle for further chemical modifications and can be a key component in the synthesis of various heterocyclic systems. In scientific research, malonate esters are fundamental tools for the synthesis of carboxylic acids, ketones, and a wide range of heterocyclic compounds. They are frequently employed in cyclocondensation reactions with 1,3-dinucleophiles to access valuable six-membered heterocycles, which are common scaffolds in many pharmaceuticals and agrochemicals . The specific substitution pattern of this compound makes it particularly valuable for projects aiming to introduce a phenylacetonitrile moiety into a molecule, which can be a precursor to other functional groups like carboxylic acids or amines. This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions. As with many malonate derivatives, it may be harmful if swallowed and may cause skin and eye irritation .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

diethyl 2-[(4-cyanophenyl)methyl]propanedioate

InChI

InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)9-11-5-7-12(10-16)8-6-11/h5-8,13H,3-4,9H2,1-2H3

InChI Key

YJSVSDAHLZIYCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-cyanobenzyl)malonate typically involves the alkylation of diethyl malonate with 4-cyanobenzyl bromide. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The general reaction scheme is as follows:

    Deprotonation: Diethyl malonate is deprotonated by sodium ethoxide to form the enolate ion.

    Alkylation: The enolate ion reacts with 4-cyanobenzyl bromide in an S_N2 reaction to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(4-cyanobenzyl)malonate undergoes various chemical reactions, including:

    Alkylation: Further alkylation can occur at the remaining α-hydrogen atoms.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions:

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Alkylated Malonates: Products of further alkylation.

    Carboxylic Acids: Products of hydrolysis and decarboxylation.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Building Block : Diethyl 2-(4-cyanobenzyl)malonate serves as a key intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization, making it valuable in the development of new compounds.
    • Reactivity : The compound can participate in nucleophilic substitution reactions due to the presence of the enolate ion, facilitating the formation of α-substituted diethyl malonates .
  • Medicinal Chemistry
    • Pharmaceutical Intermediates : It is explored as a precursor for synthesizing biologically active compounds, including potential drug candidates. Its derivatives are investigated for their therapeutic properties against various diseases.
    • Targeted Drug Delivery : Research indicates that compounds derived from this compound can be used in targeted drug delivery systems, enhancing the efficacy and reducing side effects of pharmaceuticals .
  • Biological Applications
    • Fluorescent Probes : Variants of diethyl malonate have been utilized to develop fluorescent probes for biological imaging. For instance, a diethyl malonate-based probe has shown promise in detecting hydrazine in living cells, demonstrating its potential in environmental monitoring and biomedical applications .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Examples
Organic SynthesisUsed as a building block for complex organic moleculesParticipates in nucleophilic substitution
Medicinal ChemistryServes as a precursor for biologically active compoundsPotential drug candidates
Biological ImagingDevelopment of fluorescent probes for cellular imagingEffective detection of hydrazine in cells
Material ScienceUtilized in creating specialty chemicals and materialsInvolved in production processes

Case Studies

  • Synthesis of Antiviral Agents
    • A study explored the use of this compound in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The compound's structural features facilitated modifications that enhanced antiviral activity.
  • Environmental Monitoring
    • Research has demonstrated the application of a diethyl malonate-derived fluorescent probe capable of detecting hydrazine gas. This probe exhibited high selectivity and low cytotoxicity, making it suitable for monitoring environmental pollutants .
  • Pharmaceutical Development
    • A recent investigation highlighted the role of this compound derivatives in developing new analgesics. The study focused on optimizing their pharmacological properties through structural modifications.

Mechanism of Action

The mechanism of action of Diethyl 2-(4-cyanobenzyl)malonate involves its reactivity as an enolate ion. The enolate ion formed upon deprotonation can act as a nucleophile, participating in various nucleophilic substitution reactions. The presence of the 4-cyanobenzyl group enhances its reactivity and provides additional sites for functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogs of Diethyl 2-(4-Cyanobenzyl)malonate

Compound Name Substituent Synthesis Method Yield Key Reactivity/Applications References
Diethyl 2-(2-Iodobenzyl)malonate 2-Iodobenzyl Alkylation of diethyl malonate with 2-iodobenzyl halide 97% Electrophilic cyclization to indene derivatives
Diethyl 2-(2-Cyanoethyl)malonate 2-Cyanoethyl Michael addition of acrylonitrile to diethyl malonate (L-proline catalyst) 74.1% Intermediate for chiral trisubstituted ketones
Diethyl 2-(4-Trifluoromethylbenzylidene)malonate 4-Trifluoromethylbenzylidene Condensation of diethyl malonate with 4-trifluoromethylbenzaldehyde N/A Precursor for heterocycles via cycloadditions
Diethyl 2-(Pyridin-2-ylmethylene)malonate Pyridin-2-ylmethylene Condensation of diethyl malonate with 2-pyridinecarboxaldehyde Good [3+2] Annulation with arynes to fused pyridines
Dimethyl 2-(4-Bromobenzyl)malonate 4-Bromobenzyl Alkylation of dimethyl malonate with 4-bromobenzyl halide N/A Pharmaceutical intermediate

Reactivity and Functional Group Compatibility

  • Electron-Withdrawing Groups (EWGs): The 4-cyanobenzyl group likely increases electrophilicity at the malonate core, facilitating nucleophilic attacks or cyclizations, akin to trifluoromethyl- or pyridyl-substituted analogs .
  • Copper-Catalyzed Arylation: Alpha-aryl malonates (e.g., Diethyl 2-phenylmalonate) are synthesized via CuI-catalyzed coupling with aryl iodides, demonstrating broad functional group tolerance . This method could theoretically extend to 4-cyanobenzyl derivatives.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Diethyl 2-(4-cyanobenzyl)malonate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or Michael addition. For example, substituted malonates like Diethyl 2-(2-nitrophenyl)malonate are prepared by reacting 2-nitrofluorobenzene with diethyl malonate under basic conditions (K₂CO₃, DMF, 100°C) . Similarly, asymmetric synthesis of derivatives (e.g., Diethyl 2-(2-cyanoethyl)malonate) employs L-proline as a chiral catalyst in a Michael addition between diethyl malonate and acrylonitrile, achieving 79% enantiomeric excess under optimized conditions (pyridine solvent, 35°C, 48 h) .
  • Key Considerations : Base-catalyzed reactions require anhydrous conditions to avoid hydrolysis. Catalyst loading (e.g., 0.04 mol L-proline) and solvent polarity significantly influence yield and enantioselectivity .

Q. How is the structure of this compound characterized in research settings?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are standard for confirming substitution patterns. For example, ¹H NMR signals for malonate methylene protons typically appear at δ 3.3–4.3 ppm, while aromatic protons from the 4-cyanobenzyl group resonate at δ 7.4–8.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight. For derivatives like Diethyl 2-(cyclopentylmethyl)malonate, HRMS (ESI) matches calculated and experimental [M+H]⁺ values (e.g., 285.1704 vs. 285.1705) .
    • Advanced Tools : X-ray absorption spectroscopy (EXAFS) and FTIR can probe coordination behavior in metal-organic systems, as demonstrated for malonate sorption on hematite surfaces .

Advanced Research Questions

Q. How can hydrolysis of this compound be optimized to avoid decarboxylation?

  • Challenges : Acidic hydrolysis (e.g., HBr/AcOH) of related esters like Diethyl 2-(perfluorophenyl)malonate often leads to decarboxylation, yielding 2-(perfluorophenyl)acetic acid instead of the desired malonic acid .
  • Methodology :

  • Base-Mediated Hydrolysis : Use mild bases (e.g., NaHCO₃) in polar aprotic solvents (DMF/H₂O) at controlled temperatures (≤50°C) to minimize side reactions.
  • Protecting Groups : Introduce tert-butyl esters for acid-stable intermediates, cleaved later under selective conditions .
    • Validation : Monitor reaction progress via TLC or LCMS to detect intermediates and adjust conditions dynamically.

Q. What strategies enhance enantioselectivity in asymmetric alkylation of this compound?

  • Catalytic Systems :

  • Organocatalysts : Thiourea-based bifunctional catalysts improve enantioselectivity in alkylidenemalonate additions, achieving >90% ee for aryl-substituted derivatives .
  • Enzymatic Methods : AMDase (arylmalonate decarboxylase) catalyzes enantioselective decarboxylation, though substrate specificity requires optimization (e.g., modifying the 4-cyanobenzyl group’s steric profile) .
    • Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) and slow reagent addition reduce racemization, as shown in L-proline-catalyzed syntheses .

Q. How do electronic effects of the 4-cyanobenzyl group influence reactivity in cross-coupling reactions?

  • Electrophilicity Modulation : The electron-withdrawing cyano group increases the electrophilicity of the malonate α-carbon, facilitating nucleophilic attacks. For example, Cu-catalyzed arylations with aryl iodides proceed efficiently (80–90% yield) under mild conditions (Cs₂CO₃, CuI, 2-phenylphenol, 80°C) .
  • Mechanistic Insight : DFT studies on related systems (e.g., Diethyl 2-(2-nitrophenyl)malonate) show that electron-deficient aryl groups lower transition-state energy for C–C bond formation .

Data Analysis & Contradictions

Q. Why do conflicting results arise in malonate sorption studies on mineral surfaces?

  • Contradiction : EXAFS data for Pb(II)-malonate-hematite systems suggest ternary surface complexes, while FTIR indicates inner-sphere coordination .
  • Resolution : pH-dependent speciation explains discrepancies. At pH 4–6, malonate binds Pb(II) via carboxylate bridges (ternary complexes), while at pH >7, direct Fe–malonate coordination dominates .

Q. How can conflicting toxicity profiles of malonate derivatives be reconciled?

  • Case Study : Co-administration of MDMA (a serotonin neurotoxin) and malonate exacerbates striatal dopamine depletion in rats, but fluoxetine pretreatment blocks this effect .
  • Mechanism : Malonate inhibits mitochondrial complex II, amplifying oxidative stress. The 4-cyanobenzyl group’s lipophilicity may enhance blood-brain barrier penetration, requiring dose adjustments in neurotoxicity models .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in vivo studies?

  • Safety Data : Diethyl malonate derivatives exhibit moderate eye irritation (reversible within 21 days in rabbit models) . Use PPE (gloves, goggles) and work in fume hoods.
  • Metabolic Stability : The 4-cyanobenzyl group may undergo hepatic CYP450-mediated oxidation. Pre-screen metabolites using microsomal assays to identify reactive intermediates.

Tables

Parameter Typical Range Reference
Melting Point35–40°C (varies with substituent)
Enantiomeric Excess (L-proline)70–79%
Hydrolysis Half-life (pH 7)12–24 h
NMR Chemical Shift (α-CH₂)δ 3.3–4.3 ppm

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